2-Allylamino-2-methyl-propionamide
Description
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate (CAS 32589-39-2) is a synthetic organic compound with the molecular formula $ C{15}H{19}NO_3 $. It features a phenyl ring substituted with a 2-methylallylamino group and a methyl propionate ester. Key identifiers include synonyms such as alpha-Methyl-4-[(2-methyl-2-propenyl)amino]benzeneacetic acid methyl ester and regulatory codes like DTXSID40969460 and EINECS 259-121-4 .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-methyl-2-(prop-2-enylamino)propanamide |
InChI |
InChI=1S/C7H14N2O/c1-4-5-9-7(2,3)6(8)10/h4,9H,1,5H2,2-3H3,(H2,8,10) |
InChI Key |
UEHCRYBCFWUMCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N)NCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 261.32 g/mol
- Structural Features: 2-Methylallylamino group ($-NH-C(CH3)=CH2$) at the para position of the phenyl ring. Methyl ester of a substituted propionic acid.
Comparison with Structurally Similar Compounds
While direct data on "2-Allylamino-2-methyl-propionamide" is unavailable, comparisons can be drawn between Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate and related compounds based on functional groups and applications:
Table 1: Structural and Functional Comparison
Key Differences:
Functional Groups: The evidence compound contains a phenyl ring and ester group, whereas "2-Allylamino-2-methyl-propionamide" (as named) lacks these features, instead having a propionamide backbone with allylamino and methyl substituents. The 2-methylallylamino group in the evidence compound introduces steric hindrance compared to simpler allylamino derivatives.
Reactivity: The ester group in Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate may undergo hydrolysis to carboxylic acids, while propionamides typically exhibit stability under similar conditions.
In contrast, propionamide derivatives like acrylamide are foundational in industrial processes (e.g., polyacrylamide synthesis).
Research Findings and Limitations
- Synthesis: The evidence compound is synthesized via nucleophilic substitution between 4-aminophenylpropionate esters and 2-methylallyl halides, followed by purification .
- Data Gaps: No peer-reviewed studies or toxicity data were provided for Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate. Similarly, the absence of evidence for "2-Allylamino-2-methyl-propionamide" precludes a rigorous comparison.
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